Pip5K1C-IN-2 -

Pip5K1C-IN-2

Catalog Number: EVT-15274084
CAS Number:
Molecular Formula: C20H19ClFN5O
Molecular Weight: 399.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pip5K1C-IN-2 is classified as a small molecule inhibitor and is derived from synthetic organic chemistry. It is designed to selectively inhibit the activity of Pip5K1C, thereby affecting the levels of PtdIns(4,5)P2 in cells. The compound has been studied for its potential applications in treating conditions associated with dysregulated lipid signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pip5K1C-IN-2 typically involves multi-step organic reactions. While specific details on the synthetic pathway for Pip5K1C-IN-2 were not detailed in the search results, similar compounds often utilize techniques such as:

  • Coupling Reactions: To form the core structure of the compound.
  • Functional Group Modifications: To introduce specific substituents that enhance selectivity and potency against Pip5K1C.
  • Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

The exact synthetic route may vary based on the desired properties of the final compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of Pip5K1C-IN-2 typically features a complex arrangement that allows for interaction with the active site of Pip5K1C. While specific structural data for Pip5K1C-IN-2 was not provided in the search results, similar inhibitors often include:

  • Aromatic Rings: For hydrophobic interactions.
  • Polar Functional Groups: For hydrogen bonding with the enzyme's active site.

X-ray crystallography or NMR spectroscopy can be employed to elucidate the precise three-dimensional structure of Pip5K1C-IN-2.

Chemical Reactions Analysis

Reactions and Technical Details

Pip5K1C-IN-2 primarily functions through competitive inhibition at the active site of Pip5K1C. This inhibition affects the enzyme's ability to phosphorylate phosphatidylinositol 4-phosphate, leading to decreased levels of PtdIns(4,5)P2. The compound may also participate in secondary reactions involving other kinases or phosphatases due to its structural features.

Mechanism of Action

Process and Data

The mechanism of action for Pip5K1C-IN-2 involves binding to the active site of Pip5K1C, thereby preventing substrate access. This leads to:

  • Reduced PtdIns(4,5)P2 Levels: Affecting downstream signaling pathways.
  • Altered Cellular Functions: Such as changes in endocytosis and autophagy processes.

Experimental data from studies indicate that inhibition of Pip5K1C can significantly impact cellular responses to stimuli, particularly in cancer cells where lipid signaling is often dysregulated.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties (like melting point or solubility) were not detailed in the search results, compounds like Pip5K1C-IN-2 generally exhibit:

  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide or ethanol.
  • Stability: Stability under standard laboratory conditions is crucial for practical applications.

Chemical properties include its reactivity with nucleophiles or electrophiles depending on functional groups present within its structure.

Applications

Scientific Uses

Pip5K1C-IN-2 has potential applications in various scientific fields:

  • Cancer Research: As an inhibitor, it can help elucidate the role of lipid signaling in tumor progression.
  • Viral Infections: Studies have shown that targeting Pip5K1C can inhibit viral entry mechanisms, particularly relevant in diseases such as COVID-19.
  • Neuroscience: Investigating pain signaling pathways where PtdIns(4,5)P2 plays a critical role.
Mechanistic Basis of PIP5K1C Inhibition by PIP5K1C-IN-2

PIP5K1C Lipid Kinase Activity and PIP2 Biosynthesis Regulation

PIP5K1C (phosphatidylinositol 4-phosphate 5-kinase type 1 gamma) is a lipid kinase that phosphorylates phosphatidylinositol 4-phosphate (PI4P) at the 5-position to generate phosphatidylinositol 4,5-bisphosphate (PIP2). This reaction is critical for maintaining cellular PIP2 pools, which regulate membrane dynamics, cytoskeletal reorganization, and receptor signaling [1] [7]. PIP5K1C localizes to plasma membranes and synapses, where it dynamically controls PIP2 availability for downstream effectors. Genetic studies confirm that PIP5K1C haploinsufficiency reduces cellular PIP2 levels by ~50%, underscoring its non-redundant role in PIP2 biosynthesis [6]. The enzyme’s activity is spatially regulated by alternative splicing (e.g., isoforms γ635, γ661, γ687), which influences subcellular targeting and protein interactions [7].

Structural Determinants of PIP5K1C-IN-2 Binding and Selectivity

PIP5K1C-IN-2 (compound 33) is a potent inhibitor with an IC₅₀ of 5.9 nM against PIP5K1C [8]. Its chemical structure (C₂₀H₁₉ClFN₅O) features a quinazolinamine core linked to chlorophenyl and fluorinated pyrazole groups, enabling high-affinity interactions with the kinase’s catalytic pocket. The inhibitor binds the lipid kinase domain (PIPKc, residues 76–449), competitively blocking ATP and/or PI4P substrate access [8] [10]. Selectivity studies reveal minimal activity against PIP5K1A/B and other lipid kinases (e.g., PI4K, PIP4K2C), attributed to steric complementarity with PIP5K1C-specific residues in the activation loop (e.g., Leu³⁰⁰, Phe³⁵⁰) [8] [10].

Table 1: Selectivity Profile of PIP5K1C-IN-2

KinaseIC₅₀ (μM)Fold Selectivity vs. PIP5K1C
PIP5K1C0.00591x
PIP5K1A>10>1,695x
PIP5K1B>10>1,695x
PI4KIIIβ>10>1,695x
PIP4K2C>10>1,695x

Modulation of PIP2-Dependent Signaling Cascades in Nociceptive Neurons

PIP5K1C generates >50% of PIP2 in dorsal root ganglion (DRG) neurons, where it regulates pronociceptive receptors (e.g., TRPV1, GPCRs) [6]. PIP2 hydrolysis by phospholipase C (PLC) yields second messengers (IP₃, DAG) that sensitize ion channels and promote pain signaling. PIP5K1C-IN-2 depletes PIP2 by >40% in DRG neurons, attenuating:

  • TRPV1 sensitization: Reduced PIP2 availability diminishes capsaicin-induced TRPV1 activation and calcium influx [6].
  • GPCR signaling: Impaired bradykinin and ATP-evoked excitatory currents due to disrupted PLC coupling [6].
  • Mechanical hyperalgesia: In mouse pain models, intrathecal delivery inhibits inflammation-induced hypersensitivity [6] [10].

Allosteric vs. Competitive Inhibition Mechanisms

PIP5K1C-IN-2 acts as a competitive ATP-site inhibitor, as confirmed by kinetic assays showing increased IC₅₀ values with rising ATP concentrations [8] [10]. This contrasts with allosteric PIP5K1C inhibitors (e.g., UNC3230), which induce conformational changes distal to the catalytic site. Molecular docking suggests PIP5K1C-IN-2 occupies a hydrophobic cleft near the ATP-binding loop, forming hydrogen bonds with catalytic residues (e.g., Lys²⁸⁹, Asp³⁹⁰) [8]. This mechanism avoids interference with PIP5K1C’s dimerization domain, preserving non-catalytic functions while blocking kinase activity.

Table 2: Functional Effects of PIP5K1C Inhibition

Cellular ProcessEffect of PIP5K1C-IN-2Functional Consequence
PIP2 synthesis↓ >70% in DRG neuronsImpaired receptor signaling
TRPV1 sensitization↓ Capsaicin response by 60%Reduced thermal hyperalgesia
GPCR-PLC coupling↓ IP₃ production by 45%Attenuated inflammatory pain
Clathrin-mediated endocytosis↓ SARS-CoV-2 entry*Disrupted viral internalization

*Observed with dual PIP5K1C/PIKfyve inhibitors [5]

Properties

Product Name

Pip5K1C-IN-2

IUPAC Name

3-(6-chloro-7-fluoro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide

Molecular Formula

C20H19ClFN5O

Molecular Weight

399.8 g/mol

InChI

InChI=1S/C20H19ClFN5O/c21-12-5-2-10-8-13(24-17(10)16(12)22)18-15-14(25-26-18)9-27(20(15)6-1-7-20)19(28)23-11-3-4-11/h2,5,8,11,24H,1,3-4,6-7,9H2,(H,23,28)(H,25,26)

InChI Key

YTDADIAANXKICU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C(=C(C=C6)Cl)F

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